N-[(R)-1-Carbethoxybutyl]-(S)-alanine
Description
Properties
Molecular Formula |
C₁₀H₁₉NO₄ |
|---|---|
Molecular Weight |
217.26 |
Synonyms |
(S)-2-(((R)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid |
Origin of Product |
United States |
Scientific Research Applications
Intermediate in Drug Synthesis
The primary application of N-[(R)-1-Carbethoxybutyl]-(S)-alanine is as an intermediate in the synthesis of perindopril, a medication used to treat high blood pressure and heart failure. Perindopril functions by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure through the renin-angiotensin system. The compound's unique structural properties allow it to interact specifically with biological targets, enhancing its therapeutic efficacy .
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Starting Materials : Ethyl glyoxylate and alanine derivatives.
- Reactions : The process generally includes enzymatic hydrolysis for deracemization, catalytic hydrogenation, and deprotection of functional groups.
- Final Product : The end product is then utilized in further reactions to produce perindopril or its derivatives .
Case Study 1: Synthesis of Perindopril
A notable patent describes the synthesis of this compound as a key step in producing perindopril. The method involves reacting ethyl glyoxylate with specific alanine derivatives under controlled conditions to yield the desired compound efficiently. This synthesis route has been optimized for industrial applications, demonstrating cost-effectiveness and safety .
| Step | Description |
|---|---|
| 1 | Reaction of ethyl glyoxylate with an alanine derivative |
| 2 | Enzymatic hydrolysis for deracemization |
| 3 | Catalytic hydrogenation |
| 4 | Deprotection of carboxylic acid group |
Research indicates that this compound exhibits significant biological activity through its role in ACE inhibition. Studies have shown that modifications to the compound can enhance its potency and selectivity for ACE, making it a valuable candidate for further drug development .
Comparison with Similar Compounds
N-(2-Benzoylphenyl)alanine Derivatives
These derivatives exhibit anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. Key findings include:
- Compound 21 : 10% potency of indomethacin in the pleurisy model .
- Mechanism : Aryl groups enhance binding to COX’s hydrophobic pocket, mimicking arachidonic acid .
N-(Purine-6-yl)alanine Derivatives
These compounds, such as N-(9-benzylpurin-6-yl)-(S)-alanine, demonstrate antimycobacterial activity but suffer from racemization during synthesis:
- Racemization : Occurs during peptide coupling, reducing enantiomeric purity .
- Activity : Moderate inhibition of M. tuberculosis H37Rv (MIC ~50 µg/mL) .
| Property | This compound | N-(Purine-6-yl)alanine Derivatives |
|---|---|---|
| Stereochemical Stability | High (no racemization reported) | Low (racemization during synthesis) |
| Therapeutic Use | Cardiovascular | Antimycobacterial |
Physicochemical Properties
| Property | This compound | N-Carbobenzyloxy-L-alanine |
|---|---|---|
| Molecular Weight | 217.26 g/mol | 285.33 g/mol |
| Storage Conditions | +4°C | Room temperature |
| Application | Drug intermediate | Peptide synthesis |
The carbethoxybutyl group in this compound enhances lipophilicity compared to carbobenzyloxy-protected alanines, influencing its pharmacokinetic profile .
Preparation Methods
Reaction of Ethyl L-Norvalinate with 2-Halo Propionic Acid Benzyl Esters
The most widely reported method involves the alkylation of ethyl L-norvalinate (Formula IV) with racemic or optically active 2-halo propionic acid benzyl esters (Formula V or V₁). In this two-step process, the benzyl ester intermediate (Formula VI) is synthesized under reflux conditions using organic bases such as triethylamine or diethylamine. A molar ratio of 1:3 (ethyl L-norvalinate to base) in solvents like dichloromethane or toluene achieves optimal reactivity.
Key Conditions :
-
Temperature : Reflux (70–110°C)
-
Solvents : Dichloromethane, toluene, or ethyl acetate
-
Bases : Triethylamine (preferred), pyridine, or N-methyl morpholine
-
Halogen Source : 2-Chloro- or 2-bromo-propionic acid benzyl esters
The resulting diastereomeric mixture is purified via sequential washing with aqueous inorganic acid (e.g., HCl) and base (e.g., NaOH), yielding Formula VI with an optical rotation of [α]D^20 +47.5° (c=1, EtOH).
Catalytic Hydrogenation for Deprotection
The benzyl protective group in Formula VI is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under ambient hydrogen pressure. This step produces N-[(R)-1-carbethoxybutyl]-(S)-alanine (Formula III) with near-quantitative yield and minimal racemization.
Optimization Insights :
-
Catalyst Loading : 5–10% Pd/C by weight
-
Solvent : Ethanol or methanol
-
Reaction Time : 2–6 hours
Alternative Route via Imine Intermediate Formation
Condensation with Ethyl Glyoxylate
Patent EP 1403278A1 describes a novel pathway using ethyl glyoxylate or ethyl 2-chloro-2-cyclohexyloxyacetate to form an imine intermediate (Formula V). Ethyl L-norvalinate reacts with these electrophiles in tetrahydrofuran (THF) saturated with HCl, followed by hydrogenation to remove the tert-butyloxycarbonyl (Boc) protective group.
Critical Parameters :
-
Protective Group : Boc or benzyl
-
Deprotection Agent : HCl-saturated THF
-
Yield : Quantitative (99%+) after deprotection
This method avoids halogenated solvents, enhancing environmental sustainability. However, the requirement for anhydrous conditions increases operational complexity.
Carboxylic Acid Halide Method
Halogenation of N-[(S)-1-Carbethoxybutyl]-(S)-alanine
The carboxylic acid derivative (Formula III) is converted to its acid chloride (Formula I) using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane. This intermediate is critical for subsequent peptide coupling in perindopril synthesis.
Reaction Profile :
-
Halogenating Agent : PCl₅ (preferred), SOCl₂, or oxalyl chloride
-
Temperature : −20°C to +30°C
-
Solvent : Dichloromethane, cyclohexane
The acid chloride is typically used in situ due to its instability, with yields exceeding 85% under inert atmospheres.
Comparative Analysis of Methods
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic routes for N-[(R)-1-Carbethoxybutyl]-(S)-alanine in academic settings?
The compound is synthesized via stereoselective methods, primarily as an intermediate for the antihypertensive drug perindopril. Common routes include:
- Catalytic hydrogenation : Ethyl-L-norvalinate reacts with pyruvic acid under hydrogenation (5% Pd-C catalyst, 0.5 MPa, 20°C), yielding the (S,S)-diastereomer with ~79.9% efficiency .
- Chiral resolution : Racemic mixtures (e.g., from ethyl α-bromo valerate condensation) are resolved using maleic acid to isolate the (S,S)-diastereomer via fractional crystallization .
- Halogenation : The carboxylic acid derivative is prepared using phosphorus pentachloride in anhydrous solvents (e.g., dichloromethane) at 20–25°C for downstream coupling reactions .
Q. How is stereochemical purity ensured during synthesis?
- Chiral resolution : Diastereomeric salts (e.g., with maleic acid) are crystallized selectively, achieving >95% optical purity .
- Asymmetric catalysis : Use of (R)-2-halo propionic acid benzyl ester avoids racemization during alkylation steps .
- Analytical validation : Polarimetry ([α]D = +47.5° in EtOH) and chiral HPLC confirm enantiomeric excess .
Q. What analytical methods are used to characterize this compound?
- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve (S,S) and (R,S) diastereomers .
- Spectroscopy : H/C NMR for structural confirmation (e.g., ethyl ester protons at δ 1.2–1.4 ppm, carbethoxy signals at δ 4.1–4.3 ppm) .
- Mass spectrometry : ESI-MS for molecular weight verification (CHNO, MW 217.26 g/mol) .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in catalytic hydrogenation?
- Catalyst selection : 5% Pd-C achieves higher yields (79.9%) compared to PtO or Raney Ni, which may promote over-reduction .
- Pressure and temperature : Optimal conditions (0.5 MPa H, 20°C) minimize side reactions like ester hydrolysis .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance stereocontrol by stabilizing transition states .
Q. What strategies address contradictions in reported yields for coupling reactions?
- Catalyst loading : Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) improves coupling efficiency (81% yield) but introduces toxicity. Acid halides (e.g., Cl derivatives) avoid coupling agents, simplifying purification .
- Moisture control : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the acid halide intermediate, critical for reproducibility .
Q. How is the compound’s stability managed during storage and reactions?
- Solid state : Stored under inert gas (N/Ar) at –20°C to prevent oxidation or racemization .
- Solution phase : Stabilized in anhydrous THF or DMF for <48 hours to avoid degradation .
- Degradation pathways : Hydrolysis of the ethyl ester (e.g., in aqueous alkaline conditions) is monitored via TLC (Rf 0.5 in EtOAc/hexane) .
Q. What role does this compound play in perindopril synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
